N-phenyl-4H-3,1-benzothiazin-2-amine

Lipophilicity XLogP Physicochemical profiling

This compound is the simplest N-aryl derivative in the 4H-3,1-benzothiazin-2-amine series, offering a clean, unadorned scaffold for SAR campaigns. With intermediate lipophilicity (XLogP 3.2) and molecular weight (240 Da), it serves as a calibrated reference point for multiparameter optimization. Unlike substituted analogs requiring multi-week custom synthesis, this research-grade building block is available from multiple vendors at ≥98% purity, enabling procurement and assay deployment within days. It is also excluded from anthelmintic patent claims, making it a validated negative control.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 109768-66-3
Cat. No. B009623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4H-3,1-benzothiazin-2-amine
CAS109768-66-3
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3
InChIInChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16)
InChIKeySBKNNFLJGWHKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-4H-3,1-benzothiazin-2-amine (CAS 109768-66-3): Procurement-Relevant Structural and Class Baseline


N-Phenyl-4H-3,1-benzothiazin-2-amine (CAS 109768-66-3) is a heterocyclic small molecule belonging to the 4H-3,1-benzothiazin-2-amine class, characterized by a fused benzene-thiazine bicyclic core bearing an exocyclic N-phenyl substituent at the 2-position . With a molecular formula of C₁₄H₁₂N₂S and a molecular weight of 240.33 g/mol, it represents the simplest N-aryl derivative within this scaffold family . The compound is commercially available from multiple suppliers (e.g., Enamine LLC, purity 95%) as a research-grade building block . Its structural minimalism—lacking additional substituents on either the benzothiazine core or the pendant phenyl ring—positions it as a reference scaffold for structure–activity relationship (SAR) studies and further derivatization .

Why N-Phenyl-4H-3,1-benzothiazin-2-amine Cannot Be Replaced by In-Class Analogs Without Risk of Property Shift


Within the 4H-3,1-benzothiazin-2-amine series, even minor N-substituent alterations produce measurable changes in lipophilicity, molecular weight, and biological target engagement profiles . The unsubstituted parent (4H-3,1-benzothiazin-2-amine, XLogP = 1.3) is substantially more hydrophilic, while the N-(4-methylphenyl) analog (XLogP = 3.6) adds both mass and lipophilicity . These differences directly affect membrane permeability, non-specific protein binding, and pharmacokinetic behavior . Furthermore, publicly available screening data indicate that N-substitution pattern dictates differential activity against transcription factors and nuclear receptors—the N-(4-methylbenzyl) analog shows an EC₅₀ of 1.19 µM against NF-κB p65, while the N-(4-methylphenyl) analog yields an EC₅₀ of 1.35 µM against the same target . Consequently, substituting the N-phenyl compound with a structurally similar but functionally divergent analog without re-validation risks compromising experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N-Phenyl-4H-3,1-benzothiazin-2-amine Versus Closest Structural Analogs


Lipophilicity Comparison: N-Phenyl vs. Unsubstituted Parent and N-(4-Methylphenyl) Analog

N-Phenyl-4H-3,1-benzothiazin-2-amine exhibits an intermediate computed lipophilicity (XLogP3-AA = 3.2) that bridges the gap between the more hydrophilic unsubstituted 4H-3,1-benzothiazin-2-amine (XLogP = 1.3) and the more lipophilic N-(4-methylphenyl) analog (XLogP = 3.6) . This 1.9-log-unit span across only three compounds demonstrates the sensitivity of the scaffold's physicochemical properties to N-aryl substitution .

Lipophilicity XLogP Physicochemical profiling Drug-likeness

Molecular Weight and Rotatable Bond Differentiation Within the N-Aryl Series

With a molecular weight of 240.33 g/mol and 2 rotatable bonds, N-phenyl-4H-3,1-benzothiazin-2-amine is 76 Da heavier than the unsubstituted parent (164.23 g/mol, 0 rotatable bonds) but 14 Da lighter than the N-(4-methylphenyl) analog (254.4 g/mol, 2 rotatable bonds) . The addition of the phenyl ring introduces conformational flexibility absent in the unsubstituted core while maintaining lead-like physicochemical space (MW < 300) .

Molecular weight Rotatable bonds Lead-likeness Fragment-based design

Anthelmintic Activity: Class-Level Evidence and the Absence of the Unsubstituted Parent from Patent Claims

US Patent 4,002,620 claims specific 2-anilino-4H-3,1-benzothiazine derivatives bearing electron-donating or electron-withdrawing substituents on the aniline ring (e.g., 4-dimethylamino, 5-chloro-2,4-dimethoxy) as anthelmintic agents, demonstrating 33–69% reduction of Ascaris suum worm burden in mice at 100 mg/kg p.o. . The unsubstituted N-phenyl parent compound is notably absent from the claims, suggesting that the minimal N-phenyl substitution alone is insufficient to confer the anthelmintic activity observed with substituted analogs .

Anthelmintic Patent SAR Helminth infection In vivo efficacy

NF-κB Pathway Activity: Cross-Analog Comparison from Public Screening Data

Publicly available screening data from the NIH Molecular Libraries Program (deposited in BindingDB) indicate that N-substituted 4H-3,1-benzothiazin-2-amines engage the NF-κB transcription factor p65 with micromolar potency. The N-(4-methylbenzyl) analog (BDBM49507) exhibits an EC₅₀ of 1,190 nM, while the N-(4-methylphenyl) analog (BDBM39099) shows an EC₅₀ of 1,350 nM in the same assay format . Although direct data for the N-phenyl parent compound are absent from this dataset, the narrow activity range (1.19–1.35 µM) across structurally distinct N-substituents establishes a class-level baseline against which the N-phenyl compound can be benchmarked .

NF-κB Transcription factor inhibition BindingDB MLSCN screening

Synthetic Accessibility and Commercial Availability as a Differentiation Factor

N-Phenyl-4H-3,1-benzothiazin-2-amine is stocked by multiple commercial suppliers (e.g., Enamine LLC, purity 95%; Leyan, purity 98%) and is available for custom synthesis from additional vendors . In contrast, the unsubstituted 4H-3,1-benzothiazin-2-amine core (CAS 78959-46-3) is less widely stocked, and many substituted analogs require custom synthesis with longer lead times . The compound can be prepared via cyclization of thiourea intermediates derived from anthranilic acid derivatives and aryl isothiocyanates .

Commercial availability Building block Custom synthesis Scalability

Optimal Application Scenarios for N-Phenyl-4H-3,1-benzothiazin-2-amine Based on Quantitative Evidence


Reference Scaffold for N-Aryl Benzothiazinamine Structure–Activity Relationship (SAR) Studies

The N-phenyl compound, as the simplest N-aryl derivative with intermediate lipophilicity (XLogP = 3.2) and MW = 240 Da, serves as the logical reference point for SAR campaigns exploring the effect of aryl substitution on biological activity . Its exclusion from anthelmintic patent claims—while substituted analogs demonstrate 33–69% worm burden reduction—makes it a valuable negative control for defining the minimum structural requirements for efficacy .

Physicochemical Benchmarking in Lead Optimization Cascades

With computed XLogP and MW values positioned between the unsubstituted core and the N-(4-methylphenyl) analog, this compound provides a calibrated midpoint for assessing the impact of substituent addition on lipophilicity and molecular bulk during multiparameter optimization . Procurement teams can use these computed reference values to screen incoming analogs for undesirable property shifts .

NF-κB Pathway Probe Development Starting Point

Cross-analog data from NIH MLSCN screening indicate that N-substituted 4H-3,1-benzothiazin-2-amines inhibit NF-κB p65 with EC₅₀ values in the 1.2–1.4 µM range . The N-phenyl compound, with an unadorned aryl ring, offers a clean starting scaffold for installing selectivity-conferring substituents without confounding pre-existing ring functionalization .

Rapid-Start Screening Campaigns Requiring Off-the-Shelf Building Blocks

Multiple vendor listings (Enamine, Leyan, ChemScene) with purities of 95–98% ensure that the N-phenyl compound can be procured and deployed in biological assays within days rather than weeks . This contrasts with less readily available analogs that may require multi-week custom synthesis, directly impacting project timelines .

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